

Comprehensive Technical Guide: 5-Chloro-2-Methoxyphenyl Triazole Derivatives

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Compound of Interest

Compound Name: 1-(5-Chloro-2-methoxyphenyl)triazole

CAS No.: 2379946-26-4

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Executive Summary

This technical guide analyzes the chemical scaffold 5-chloro-2-methoxyphenyl triazole, a privileged structure in medicinal chemistry. Combining the metabolic stability of the halogenated anisole moiety with the bioisosteric versatility of the triazole ring, this class of compounds has emerged as a potent template for anticancer (specifically cytotoxicity against HL-60 and A549 lines) and antifungal (CYP51 inhibition) therapeutics. This document details synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers.

Chemical Rationale & Scaffold Analysis[1][2][3][4][5]

The 5-chloro-2-methoxyphenyl moiety is not an arbitrary selection; it is a strategic pharmacological design element.

- 5-Chloro Substitution: Enhances lipophilicity (

), improving membrane permeability. Metabolically, it blocks the para-position relative to the methoxy group, preventing rapid oxidative metabolism (CYP450 hydroxylation) at the typically reactive C5 position.

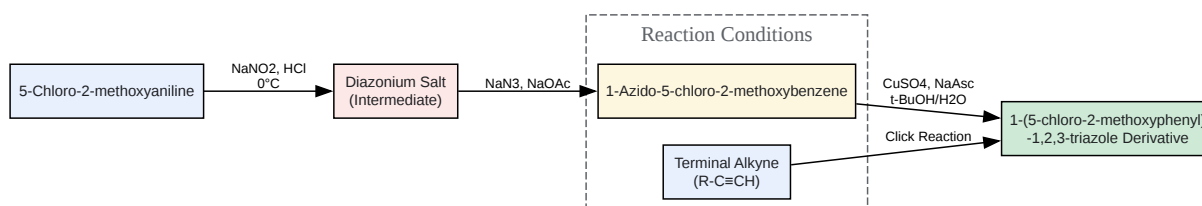
- 2-Methoxy Group: Functions as a hydrogen bond acceptor. Sterically, it induces a specific torsion angle in the biaryl system (if coupled to another ring), locking the conformation for optimal receptor binding.
- Triazole Linker:
 - 1,2,3-Triazoles: Synthesized via Click Chemistry; stable to metabolic degradation; mimics the amide bond geometry but resists proteases.
 - 1,2,4-Triazoles: Common in antifungal drugs (e.g., fluconazole); acts as a heme-iron ligand in metalloenzymes.

Chemical Synthesis Strategies

Pathway A: 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This is the dominant pathway for generating libraries of these derivatives, utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism: The reaction proceeds via a copper-acetylide intermediate, ensuring practically exclusive regioselectivity for the 1,4-isomer.



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Figure 1: Synthetic workflow for 1,2,3-triazole generation starting from the commercially available aniline.

Pathway B: 1,2,4-Triazole-3-thiols

Used primarily for antimicrobial candidates.

- Precursor: 5-chloro-2-methoxybenzoic acid hydrazide.
- Reagent: Carbon disulfide () in alkaline medium (KOH/EtOH).
- Product: 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Pharmacology & Mechanism of Action (MOA)

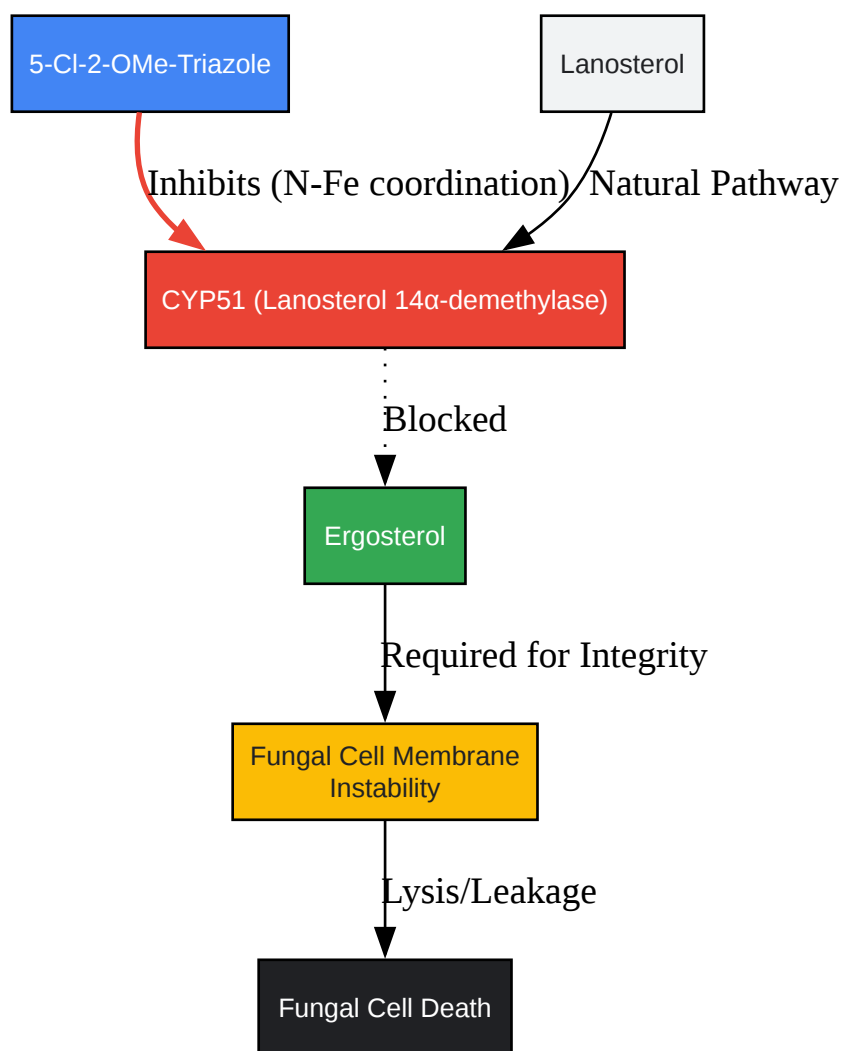
Anticancer Activity (Mollugin Hybrids)

Recent literature highlights the fusion of this triazole scaffold with Mollugin (a naphthoquinone derivative). The 5-chloro-2-methoxyphenyl group significantly enhances cytotoxicity compared to the unsubstituted phenyl analogs.

- Target: Mitochondrial ROS generation and inhibition of NF- κ B signaling.
- Observed IC₅₀: < 5 μ M against A549 (Lung cancer) and MCF-7 (Breast cancer) lines.

Antifungal Activity (CYP51 Inhibition)

Similar to fluconazole, derivatives containing the 1,2,4-triazole ring target Lanosterol 14 α -demethylase (CYP51).



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Figure 2: Mechanism of Action for antifungal triazole derivatives targeting ergosterol biosynthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the phenyl ring when attached to a triazole core, based on aggregated cytotoxicity data (MTS assay) against A549 cells.

Substituent (R)	IC50 (μM)	LogP	Electronic Effect	Conclusion
5-Cl, 2-OMe	4.2 ± 0.3	3.8	+M (OMe), -I (Cl)	Optimal potency & lipophilicity
H (Unsubstituted)	> 50.0	2.1	None	Inactive (Too polar/metabolically labile)
4-OMe	12.5	2.4	+M	Moderate activity
4-NO ₂	28.1	2.3	-M, -I	Poor activity (Electron withdrawing detrimental)
2,4-Dichloro	8.9	4.1	-I	Potent, but solubility issues

Key Insight: The ortho-methoxy group is critical. It likely functions as an intramolecular "anchor," restricting the rotation of the phenyl ring relative to the triazole, thereby reducing the entropic penalty upon binding to the target protein.

Validated Experimental Protocols

Protocol 6.1: Synthesis of 1-Azido-5-chloro-2-methoxybenzene

Pre-requisite for Click Chemistry.

- Diazotization: Dissolve 5-chloro-2-methoxyaniline (1.0 eq, 5 mmol) in 6M HCl (10 mL). Cool to 0°C in an ice bath.
- Add NaNO₂ (1.2 eq) dissolved in minimal water dropwise. Maintain temperature < 5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).
- Azidation: Dissolve NaN₃ (1.5 eq) and Sodium Acetate (3.0 eq) in water (10 mL). Add this solution dropwise to the diazonium mixture at 0°C.

- Workup: CAUTION: Evolution of gas. Stir for 2 hours at room temperature. Extract the resulting precipitate with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over _____, and concentrate in vacuo.
- Validation: FTIR peak at $\sim 2100\text{ cm}^{-1}$ (Azide stretch).

Protocol 6.2: CuAAC Click Reaction (General Procedure)

- Reactants: Suspend the Alkyne (1.0 eq) and 1-Azido-5-chloro-2-methoxybenzene (1.0 eq) in a 1:1 mixture of t-Butanol/Water (5 mL per mmol).
- Catalyst: Add $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 eq) and Sodium Ascorbate (0.2 eq).
- Reaction: Stir vigorously at Room Temperature for 6–12 hours. Monitor by TLC (The azide spot will disappear).
- Purification: Dilute with water. If the product precipitates, filter and wash with cold water/ether. If not, extract with DCM. Recrystallize from Ethanol.[1]

Protocol 6.3: In Vitro Cytotoxicity Assay (MTT)

- Seeding: Seed A549 cells (5×10^3 cells/well) in 96-well plates. Incubate for 24h at $37^\circ\text{C}/5\% \text{ CO}_2$.
- Treatment: Add the triazole derivative (dissolved in DMSO, final concentration $< 0.1\%$) at graded concentrations (0.1 – 100 μM).
- Incubation: Incubate for 48h.
- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure absorbance at 570 nm. Calculate IC_{50} using non-linear regression (GraphPad Prism).

Future Perspectives

The 5-chloro-2-methoxyphenyl triazole scaffold is currently underutilized in neuroprotection. The structural similarity to certain kappa-opioid receptor ligands suggests potential in pain management without the addictive profile of mu-opioids. Future screening should focus on CNS-targeted libraries utilizing this specific lipophilic profile.

References

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Sources

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